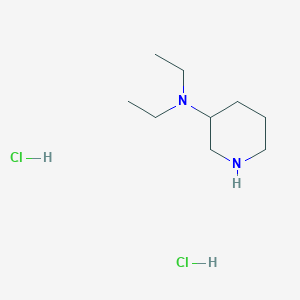

N,N-Diethyl-3-piperidinamine dihydrochloride

Description

Properties

IUPAC Name |

N,N-diethylpiperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-3-11(4-2)9-6-5-7-10-8-9;;/h9-10H,3-8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBSMADIHVDOKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1CCCNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resolution-Based Synthesis of N,N-Diethyl-3-piperidinamine

One prominent approach involves resolving racemic mixtures of 3-piperidinamine derivatives to obtain the desired enantiomeric form, which is then converted into the dihydrochloride salt. A notable patent describes a resolution method utilizing chiral auxiliaries and selective crystallization techniques:

Chiral Resolution via Crystallization:

The racemic mixture of 3-piperidinamine is reacted with a chiral resolving agent, such as (+)- or (−)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane, which forms diastereomeric salts with different solubilities. The less soluble diastereomer is isolated through filtration, yielding the enantiomerically enriched intermediate.Crystallization Data:

The process achieves high optical purity (>99%) with yields exceeding 85%, making it suitable for industrial scale-up. The resolution step is repeated to enhance purity if necessary.

Synthetic Route via Reductive Amination

An alternative method involves direct synthesis through reductive amination of suitable precursors:

Starting Material:

3-Piperidone or its derivatives serve as the core scaffold. These are obtained via cyclization of appropriate amino acids or through ring-closure reactions involving N-alkylation steps.Reductive Amination Process:

The piperidone is reacted with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation. This step introduces the N,N-diethylamino group at the 3-position of the piperidine ring.Reaction Conditions:

Typically, the reaction occurs in anhydrous solvents like ethanol or methanol at ambient temperatures, with reaction times ranging from 4 to 12 hours to optimize yield and purity.

Salt Formation and Purification

Post-synthesis, the free base N,N-Diethyl-3-piperidinamine is converted into its dihydrochloride salt:

Salt Formation:

The free amine is dissolved in anhydrous ethanol or isopropanol, then treated with anhydrous hydrochloric acid gas or concentrated HCl solution under controlled temperature (0–5°C). The salt precipitates out as fine crystals.Isolation and Drying:

The precipitated salt is filtered, washed with cold solvent to remove impurities, and dried under vacuum at low temperature to prevent decomposition.

Process Optimization and Industrial Considerations

Research indicates that the resolution method offers advantages such as high stereoselectivity, reusability of resolving agents, and simpler purification steps. The reductive amination route provides a more direct synthesis pathway, potentially reducing costs and reaction steps.

| Preparation Method | Advantages | Disadvantages | Yield (%) | Enantiomeric Purity | Notes |

|---|---|---|---|---|---|

| Resolution-Based | High stereoselectivity, reusability of resolving agents | Longer process, requires chiral auxiliaries | >85 | >99 | Suitable for enantiomerically pure products |

| Reductive Amination | Shorter, direct synthesis | Less stereoselective, racemization risk | 70–90 | Variable | Industrially scalable with chiral catalysts |

Research Findings and Patent Data

The Chinese patent CN104876856A describes a resolution method that employs alcoholic HCl solutions to dissociate racemic salts, allowing the isolation of high-purity (R)-(+)-3-amino piperidine dihydrochloride with high yield and low cost, suitable for industrial production.

Patent CN105111134A details a synthetic route involving Boc-protected intermediates and subsequent deprotection steps, emphasizing process safety and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-3-piperidinamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N,N-Diethyl-3-piperidinamine dihydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties make it a valuable building block for developing various medications.

- DPP-IV Inhibitors : One of the significant applications is in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are used in treating type II diabetes. The compound serves as a precursor in the synthesis of Alogliptin, a DPP-IV inhibitor approved for clinical use .

- Antidepressants and Antipsychotics : Research indicates that piperidine derivatives exhibit psychotropic effects, making them potential candidates for developing antidepressants and antipsychotic medications. The diethyl substitution enhances the pharmacological profile of these compounds, improving their efficacy and selectivity .

Organic Synthesis

In organic chemistry, this compound is employed as a reagent or catalyst in various synthetic pathways.

- Chiral Resolution : The compound has been used in the chiral resolution of racemic mixtures. For instance, it can facilitate the separation of enantiomers in complex organic reactions, which is crucial for synthesizing optically pure compounds .

- Synthesis of Complex Molecules : Its role as a nucleophile allows it to participate in nucleophilic substitution reactions, contributing to the formation of complex organic structures. This property is exploited in synthesizing various heterocycles and pharmaceuticals .

Analytical Chemistry

This compound has applications in analytical methods, particularly in chromatography.

- High-Performance Liquid Chromatography (HPLC) : The compound can be utilized as a standard or internal reference for quantifying related piperidine derivatives in HPLC analyses. Its polar nature aids in the separation processes essential for analytical assessments .

- Detection Methods : Recent advancements have shown that this compound can be incorporated into detection methods without derivatization, enhancing sensitivity and accuracy in determining concentrations of piperidine-related substances .

Mechanism of Action

The mechanism of action of N,N-Diethyl-3-piperidinamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the target and the biological system involved. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter receptors or ion channels .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The following table highlights structural similarities and differences between N,N-Diethyl-3-piperidinamine dihydrochloride and key analogs:

Pharmacological Activity and Efficacy

Kinase Inhibition

- Vanoxerine dihydrochloride (structurally distinct but functionally relevant) exhibits potent inhibition of CDK2/4/6, with IC50 values comparable to other kinase inhibitors like Adapalene (IC50: 4.43 µM in DLD1) and Fluspirilene (IC50: 4.01 µM in HepG2) .

- Hypothesized Mechanism for this compound : Bulky diethyl groups may enhance binding to hydrophobic kinase pockets, though this could reduce solubility compared to dimethyl analogs .

Anti-Cancer Activity

- Vanoxerine reduces tumor growth in vivo, suggesting that piperidine-based dihydrochlorides with optimized substituents (e.g., diethyl vs. dimethyl) could balance potency and bioavailability .

Physical and Chemical Properties

- Solubility : Dimethyl-substituted analogs (e.g., (S)-N,N-Dimethylpiperidin-3-amine hydrochloride) are freely soluble in water, whereas bulkier diethyl groups may require specialized drug delivery systems .

- Stability: Dihydrochloride salts generally exhibit higher stability than free bases, as seen in compounds like N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide dihydrochloride .

Biological Activity

N,N-Diethyl-3-piperidinamine dihydrochloride is a piperidine derivative that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This compound is particularly noted for its applications in pharmacology, especially in the realms of antifungal, anticancer, and neurological research. This article synthesizes current knowledge regarding its biological activity, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is a six-membered ring containing nitrogen. The presence of diethyl groups enhances its lipophilicity, potentially influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈Cl₂N |

| Molecular Weight | 201.15 g/mol |

| Solubility | Soluble in water |

| Toxicity | Harmful if swallowed; causes skin irritation |

Antifungal Activity

Recent studies have highlighted the antifungal properties of piperidine derivatives, including this compound. A notable study demonstrated that certain piperidine compounds exhibited significant growth inhibition against clinically relevant fungal strains such as Candida spp. and Aspergillus spp. The mechanism of action was linked to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes .

Table 1: Antifungal Activity of Piperidine Derivatives

| Compound | Fungal Strain | Inhibition (%) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 75% | |

| N-dodecyl-4-amino-piperidine | Aspergillus niger | 80% | |

| 1-benzyl-N-dodecylpiperidin-4-amine | Candida glabrata | 85% |

Anticancer Activity

The potential anticancer effects of this compound have been explored through various studies focusing on its cytotoxicity against different cancer cell lines. For instance, a study indicated that certain piperidine derivatives could induce apoptosis in hypopharyngeal tumor cells (FaDu model) more effectively than standard chemotherapeutics like bleomycin .

Case Study: Cytotoxicity Evaluation

In a comparative study, several piperidine derivatives were assessed for their cytotoxic effects on cancer cell lines:

- Cell Line: FaDu (hypopharyngeal carcinoma)

- Reference Drug: Bleomycin

- Findings: The piperidine derivative demonstrated a higher rate of apoptosis induction compared to bleomycin.

Neurological Applications

Piperidine derivatives are also being investigated for their potential role in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that compounds with piperidine moieties can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown . This inhibition can enhance cholinergic signaling, which is beneficial in managing Alzheimer's symptoms.

Table 2: Cholinesterase Inhibition by Piperidine Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.